molecular formula C21H18N6O4 B2363490 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide CAS No. 899967-36-3

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2363490
CAS RN: 899967-36-3
M. Wt: 418.413
InChI Key: DFKCJIUNHRQGII-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds to which the given compound belongs, can be achieved through a three-component method . This method involves the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones has been explored using X-ray crystallography . This technique provides detailed three-dimensional information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with anilines, aryl ketones, and DMSO to provide 4-arylquinolines . They can also react with functionalized enamines, triethyl orthoformate, and ammonium acetate to synthesize various 4,5-disubstituted pyrimidine derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues, highlighting a key synthetic step involving palladium-catalyzed C-C coupling. These analogues have shown in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

  • Anticancer Activity of Derivatives : Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory activity (Abdellatif et al., 2014).

  • Structure and Heck Cyclization : Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis and structure of related compounds, leading to heterocyclization to N-acetyl-4a,6,8-trimethyl-1,4a,9,9a-tetrahydropyrano[3,4-b]indole (Skladchikov et al., 2013).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Bondock et al. (2008) synthesized compounds with pyrazolo[3,4-d]pyrimidine structures and evaluated them as antimicrobial agents, showing significant activity against various microorganisms (Bondock et al., 2008).

  • Antitumor Evaluation : El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity, with some derivatives showing moderate activity against human breast adenocarcinoma cells (El-Morsy et al., 2017).

  • Evaluation of Novel Derivatives : Kandeel et al. (2012) designed and synthesized new pyrazolo[3,4-d]pyrimidines, finding some compounds with potent antitumor activity on different cell lines (Kandeel et al., 2012).

Miscellaneous Applications

  • Synthesis of Isoxazolines and Isoxazoles : Rahmouni et al. (2014) prepared isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of pyrazolo[3,4-d]pyrimidine in various chemical reactions (Rahmouni et al., 2014).

  • PI3Kδ Inhibitors Synthesis : Gong et al. (2019) focused on designing novel compounds as PI3Kδ inhibitors, utilizing a structure related to pyrazolo[3,4-d]pyrimidine, showcasing its potential in medicinal chemistry (Gong et al., 2019).

  • Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized compounds linked to pyrazolo[3,4-d]pyrimidine and evaluated their insecticidal and antibacterial potential, demonstrating the broader bioactivity of these compounds (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves the inhibition of protein kinases . These compounds have been found to be effective inhibitors of CDK2, a kinase that is an appealing target for cancer treatment .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential as antimicrobial agents . Additionally, the development of new derivatives with improved properties and the investigation of their potential applications in the treatment of other diseases could be areas of future research .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKCJIUNHRQGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

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